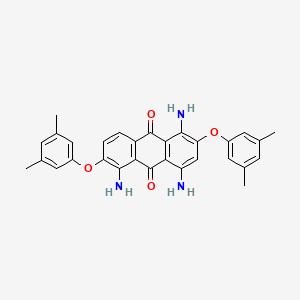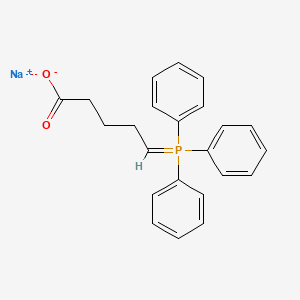
Sodium 5-(triphenylphosphoranylidene)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(triphenylphosphoranylidene)pentanoate is a chemical compound with the molecular formula C23H22NaO2P It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a pentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(triphenylphosphoranylidene)pentanoate typically involves the reaction of triphenylphosphine with a suitable pentanoic acid derivative under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-(triphenylphosphoranylidene)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted pentanoate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(triphenylphosphoranylidene)pentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Sodium 5-(triphenylphosphoranylidene)pentanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. Molecular targets and pathways include interactions with enzymes and other biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- Sodium 5-(diphenylphosphoranylidene)pentanoate
- Sodium 5-(methylphosphoranylidene)pentanoate
- Sodium 5-(ethylphosphoranylidene)pentanoate
Comparison: Sodium 5-(triphenylphosphoranylidene)pentanoate is unique due to the presence of three phenyl groups attached to the phosphorus atom, which provides steric hindrance and electronic effects that influence its reactivity. Compared to similar compounds with fewer or different substituents, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C23H22NaO2P |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
sodium;5-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C23H23O2P.Na/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,19H,10-11,18H2,(H,24,25);/q;+1/p-1 |
InChI-Schlüssel |
BVMLGZLXLPSMCM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CCCCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


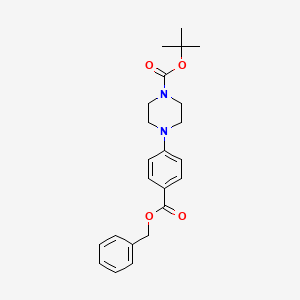
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
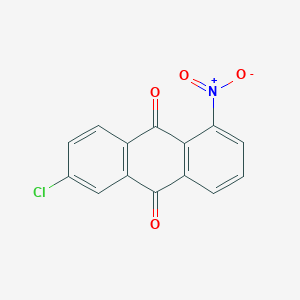
![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)
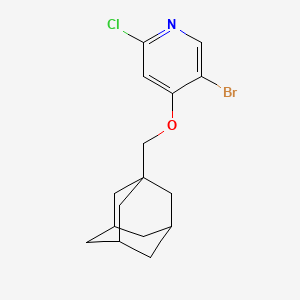
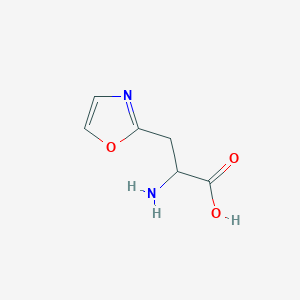

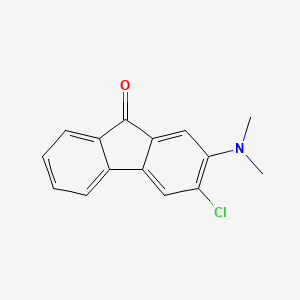
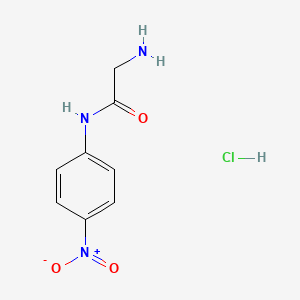
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
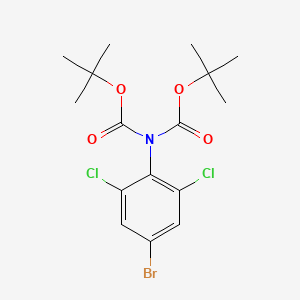
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)

